molecular formula C17H20FNO4S2 B2609093 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1705096-29-2

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No.: B2609093
CAS No.: 1705096-29-2
M. Wt: 385.47
InChI Key: NOOCOBNQVXAUOP-UHFFFAOYSA-N
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Description

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a furan ring, and a sulfonyl group attached to an ethoxy-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The process often starts with the preparation of the thiazepane ring, followed by the introduction of the furan ring and the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane include other thiazepane derivatives, sulfonyl-containing compounds, and furan-based molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-ethoxy-3-fluorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S2/c1-2-22-15-6-5-13(12-14(15)18)25(20,21)19-8-7-17(24-11-9-19)16-4-3-10-23-16/h3-6,10,12,17H,2,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOCOBNQVXAUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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